molecular formula C34H28N2O2 B11997487 N,N'-Dibenzhydryl-terephthalamide

N,N'-Dibenzhydryl-terephthalamide

Cat. No.: B11997487
M. Wt: 496.6 g/mol
InChI Key: JJUBFLVYUUGROC-UHFFFAOYSA-N
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Description

N,N'-Dibenzhydryl-terephthalamide is a diamide derivative of terephthalic acid, featuring two benzhydryl [(C₆H₅)₂CH–] substituents on the nitrogen atoms of the amide groups. Based on structural analogy to related terephthalamides (e.g., N,N'-diphenyl-terephthalamide), its molecular formula can be inferred as C₃₄H₂₈N₂O₂, with a calculated molecular weight of 496.58 g/mol. The benzhydryl groups impart significant steric bulk and lipophilicity, distinguishing it from simpler diamides.

Properties

Molecular Formula

C34H28N2O2

Molecular Weight

496.6 g/mol

IUPAC Name

1-N,4-N-dibenzhydrylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C34H28N2O2/c37-33(35-31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)29-21-23-30(24-22-29)34(38)36-32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-32H,(H,35,37)(H,36,38)

InChI Key

JJUBFLVYUUGROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzhydryl-terephthalamide typically involves the reaction of terephthaloyl chloride with benzhydrylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzhydryl-terephthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of N,N’-Dibenzhydryl-terephthalamide involves its interaction with specific molecular targets and pathways. For example, as a β-nucleating agent, it promotes the formation of β-crystals in isotactic polypropylene, enhancing its mechanical properties. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N'-Diphenyl-terephthalamide

Molecular Formula : C₂₀H₁₆N₂O₂
Molecular Weight : 316.36 g/mol
Key Features :

  • Substituted with phenyl groups (–C₆H₅) at the amide nitrogens.
  • Lower molecular weight and reduced steric hindrance compared to the benzhydryl derivative.

Applications: Likely used as a monomer in polyamide synthesis or as a pharmaceutical intermediate.

N,N'-Dimethylphthalamide

Molecular Formula : C₁₀H₁₂N₂O₂
Molecular Weight : 192.22 g/mol
Key Features :

  • Methyl (–CH₃) substituents result in minimal steric effects and higher polarity.
  • Enhanced solubility in polar solvents (e.g., methanol, acetone) compared to aromatic-substituted analogs .

Applications : Common as a precursor in polymer chemistry or agrochemical synthesis.

N,N,N',N'-Tetrabutylpentanediamide

Molecular Formula : C₂₁H₄₂N₂O₂
Molecular Weight : 354.57 g/mol
Key Features :

  • Aliphatic butyl (–C₄H₉) substituents and a pentanediamide backbone.
  • High flexibility and hydrophobicity, suitable for metal ion chelation or solvent extraction processes .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Predicted Solubility Key Applications
N,N'-Dibenzhydryl-terephthalamide C₃₄H₂₈N₂O₂ 496.58 Benzhydryl Low in water; high in DMF Specialty polymers, catalysts
N,N'-Diphenyl-terephthalamide C₂₀H₁₆N₂O₂ 316.36 Phenyl Moderate in DMF Polyamide synthesis
N,N'-Dimethylphthalamide C₁₀H₁₂N₂O₂ 192.22 Methyl High in polar solvents Agrochemical intermediates
N,N,N',N'-Tetrabutylpentanediamide C₂₁H₄₂N₂O₂ 354.57 Butyl High in non-polar solvents Metal ion extraction

Research Findings and Substituent Effects

  • Lipophilicity : The hydrophobic nature of benzhydryl substituents may enhance compatibility with lipid membranes or organic matrices, suggesting applications in drug delivery or material science .

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